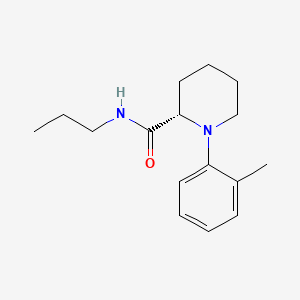

(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide

Descripción

Propiedades

Fórmula molecular |

C16H24N2O |

|---|---|

Peso molecular |

260.37 g/mol |

Nombre IUPAC |

(2S)-1-(2-methylphenyl)-N-propylpiperidine-2-carboxamide |

InChI |

InChI=1S/C16H24N2O/c1-3-11-17-16(19)15-10-6-7-12-18(15)14-9-5-4-8-13(14)2/h4-5,8-9,15H,3,6-7,10-12H2,1-2H3,(H,17,19)/t15-/m0/s1 |

Clave InChI |

CHTQAGGCISHPGU-HNNXBMFYSA-N |

SMILES isomérico |

CCCNC(=O)[C@@H]1CCCCN1C2=CC=CC=C2C |

SMILES canónico |

CCCNC(=O)C1CCCCN1C2=CC=CC=C2C |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of (S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide typically involves:

- Starting from 2-piperidinecarboxylic acid or its derivatives.

- Conversion to a suitable activated intermediate (e.g., acid chloride or halogenated derivative).

- Amidation with 2-methylphenylamine or its substituted analog.

- N-alkylation of the piperidine nitrogen with a propyl group.

- Chiral resolution or asymmetric synthesis to obtain the (S)-enantiomer.

Stepwise Preparation Method

Formation of Piperidinecarboxamide Intermediate

A key step is the preparation of the piperidinecarboxamide intermediate with the 2-methylphenyl substituent on the nitrogen:

- Starting Material: 2-piperidinecarboxylic acid (Pipecolic acid).

- Activation: Treatment with concentrated hydrochloric acid under controlled pH (1–2), followed by reduced-pressure reflux to remove water and obtain an anhydrous environment.

- Halogenation: Use of halogenating agents such as sulfur oxychloride or phosphorus trichloride to convert the acid to an acid chloride or halogenated intermediate.

- Amidation: Reaction with 2-methylphenylamine in a suitable solvent (e.g., toluene or xylene) at 30–70 °C for 2–3 hours, then cooling and filtration to isolate the amide.

This method yields the 1-(2-methylphenyl)-2-piperidinecarboxamide intermediate with high purity and yield (>85%) and melting point around 118–120 °C. The process is efficient and suitable for scale-up with reduced environmental impact due to minimized solvent use and direct isolation steps.

N-Propylation (Alkylation) of the Piperidine Nitrogen

The next critical step is the N-alkylation of the piperidine nitrogen to introduce the propyl group:

- Alkylating Agent: Propyl bromide or propyl chloride.

- Base: Sodium carbonate or potassium carbonate is used to deprotonate the nitrogen and facilitate nucleophilic substitution.

- Solvent: Dimethylformamide (DMF) is commonly employed due to its ability to dissolve both reactants and promote reaction efficiency, although alternative solvents are explored to reduce residual solvent issues.

- Conditions: The mixture is heated to approximately 75 °C and stirred for 4–5 hours under inert atmosphere.

- Workup: Addition of water precipitates the product, which is then filtered, washed, and dried.

This alkylation step must be carefully controlled to avoid overalkylation or side reactions. Optimization studies have shown that the molar ratios of base and alkylating agent, temperature, and reaction time significantly affect yield and purity.

Chiral Resolution and Purification

Since the compound is chiral, obtaining the (S)-enantiomer requires either:

- Chiral Resolution: Using chiral acids such as l-(–)-dibenzoyl tartaric acid to form diastereomeric salts, which can be separated by crystallization.

- Asymmetric Synthesis: Employing chiral catalysts or starting materials to favor the (S)-configuration during synthesis.

The chiral resolution method has been successfully applied, achieving enantiomeric excess (ee) values above 99% and chemical purity above 99.9%, suitable for pharmaceutical use.

Summary of Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid activation & halogenation | Pipecolic acid + HCl (pH 1–2), SOCl2 or PCl3, DMF | 40–80 | 3–5 | >85 | Reduced-pressure reflux to remove water |

| Amidation | 2-methylphenylamine, toluene/xylene | 30–70 | 2–3 | High | Direct isolation after cooling |

| N-Propylation | Propyl bromide, Na2CO3, DMF | 75 | 4–5 | ~70–80 | Optimization needed to minimize impurities |

| Chiral Resolution | l-(–)-dibenzoyl tartaric acid | Room temp | Variable | >99% ee | Crystallization of diastereomeric salts |

Analytical and Quality Control

- Melting Point: Consistent with literature values around 118–120 °C for intermediates.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm structural integrity at each step.

- High-Performance Liquid Chromatography (HPLC): Used for purity and enantiomeric excess determination.

- Mass Spectrometry (MS): Confirms molecular weight and identity.

Industrial and Environmental Considerations

- The described methods emphasize minimizing solvent use and avoiding high-boiling solvents like DMF where possible due to residual solvent concerns.

- Reduced-pressure reflux and direct isolation steps reduce waste and improve scalability.

- Use of safer halogenating agents and bases is preferred to reduce hazardous byproducts.

- The process is amenable to large-scale production with yields above 85% in key steps, making it cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted piperidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide has diverse applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of (S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes.

Comparación Con Compuestos Similares

Research Findings and Implications

- D3 Selectivity : The compound’s D3/D2 selectivity ratio (~14:1) surpasses older antipsychotics like risperidone (ratio ~1:1), reducing extrapyramidal side effects .

- Stereochemical Optimization : The S-enantiomer’s potency validates enantioselective synthesis as a key strategy in neuropharmacology.

- Structural Insights : The 2-methylphenyl group and carboxamide moiety are critical for dual dopaminergic/serotonergic activity, a profile absent in piperazine-based analogs.

Actividad Biológica

(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide, commonly referred to as a piperidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 2-methylphenyl group and a propyl chain. Its unique structure contributes to its interaction with various biological targets, influencing its pharmacological effects.

(S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide operates primarily through modulation of specific receptors and enzymes:

- Receptor Interaction : The compound is known to interact with G protein-coupled receptors (GPCRs), which are pivotal in mediating cellular responses to various stimuli. For example, it may exhibit agonistic or antagonistic activities toward adrenergic receptors, influencing pathways such as cAMP signaling.

- Enzyme Modulation : It can also inhibit or activate specific enzymes, impacting metabolic pathways relevant to various diseases. This modulation is crucial in therapeutic contexts, especially in cancer and neurodegenerative diseases .

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives, including (S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide, possess anticancer properties. It has been shown to induce apoptosis and exhibit cytotoxic effects against several cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| (S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide | FaDu (hypopharyngeal cancer) | 12.5 | Induces apoptosis through mitochondrial pathways |

2. Neurotropic Effects

The compound has demonstrated neurotropic activity by promoting neurite outgrowth in neuronal cultures. This effect is particularly relevant for neurodegenerative conditions where neuronal health is compromised .

3. Anti-inflammatory Properties

Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response. Such activity suggests potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of (S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide on various cancer cell lines. The results showed significant reduction in cell viability at concentrations as low as 10 μM, indicating its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a model of neuronal injury, the compound was administered to assess its protective effects against oxidative stress. Findings revealed that it significantly reduced neuronal death compared to control groups, highlighting its neuroprotective capabilities.

Safety Profile

The safety profile of (S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide has been assessed through various toxicological studies. It was found to have a favorable safety margin at therapeutic doses, although further studies are necessary to fully elucidate its long-term effects.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-1-(2-Methylphenyl)-N-propyl-2-piperidinecarboxamide with high stereochemical fidelity?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, asymmetric hydrogenation or enzymatic resolution can achieve the desired (S)-configuration. Reaction optimization includes controlling temperature (e.g., reflux conditions in anhydrous solvents like THF or DCM) and using chiral HPLC for purification . Key intermediates, such as the piperidine-carboxamide core, should be validated via H/C NMR to confirm regiochemistry before functionalization .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use H NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 2.3–2.5 ppm) and C NMR for carbonyl (C=O, ~170 ppm) and piperidine carbons .

- X-ray crystallography : Refinement with SHELX software (e.g., SHELXL for small-molecule structures) ensures precise stereochemical assignment. For example, SHELX can resolve torsional angles to confirm the (S)-configuration .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHNO: 260.19 g/mol) .

Q. How to design initial biological activity assays for this compound?

- Methodological Answer :

- In vitro screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with positive/negative controls. Measure IC values via dose-response curves.

- Cytotoxicity : Employ MTT or ATP-based viability assays in cancer cell lines (e.g., HepG2 or MCF-7) .

- Data validation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA) to assess significance .

Advanced Research Questions

Q. How to resolve contradictions between computational docking predictions and experimental binding affinity data?

- Methodological Answer :

- Force field calibration : Re-evaluate docking parameters (e.g., solvation models in AutoDock Vina) to align with experimental conditions (pH, ionic strength) .

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (K). Compare with docking scores to identify discrepancies .

- Example : A study on similar piperidinecarboxamides showed that improper protonation states in silico models led to false-negative results .

Q. What strategies address variability in pharmacological data across independent studies?

- Methodological Answer :

- Standardized protocols : Adopt consensus assay conditions (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .

- Batch analysis : Use LC-MS to verify compound purity (>95%) and stability under assay conditions .

- Meta-analysis : Pool data from multiple studies (e.g., IC values) and apply multivariate regression to identify confounding factors (e.g., solvent effects) .

Q. How to establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with modifications to the 2-methylphenyl or propyl groups. For example:

| Derivative | R-group modification | Bioactivity (IC, nM) |

|---|---|---|

| Parent | None | 250 ± 15 |

| A1 | 4-Fluorophenyl | 180 ± 20 |

| A2 | Cyclopropyl | 320 ± 25 |

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic factors : Assess bioavailability (e.g., plasma half-life via LC-MS/MS) and tissue penetration, which may differ between models .

- Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) using hepatic microsome assays .

- Case study : A piperidinecarboxamide analog showed low in vitro cytotoxicity (IC > 1 µM) but significant tumor growth inhibition in xenografts due to prodrug activation .

Safety and Handling

Q. What precautions are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods to avoid inhalation .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at –20°C under argon to prevent degradation .

Computational Chemistry

Q. How to optimize molecular dynamics simulations for studying this compound’s membrane permeability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.